molecular formula C10H14N2O3S4 B054085 5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide CAS No. 122267-01-0

5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide

Cat. No. B054085
CAS RN: 122267-01-0
M. Wt: 338.5 g/mol
InChI Key: ZGIWQKYVOKNSLO-UHFFFAOYSA-N
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Description

5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide, also known as MTSEA, is a sulfhydryl-reactive compound that has been widely used in scientific research for its ability to modify cysteine residues in proteins. MTSEA has been used to study the structure and function of various proteins, including ion channels, transporters, and enzymes.

Scientific Research Applications

5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide has been used in a variety of scientific research applications, including protein structure and function studies, drug discovery, and biophysical studies. 5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide is particularly useful for studying cysteine residues in proteins, which are important for protein folding, stability, and function. 5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide can also be used to introduce site-specific modifications in proteins, which can be used to study the effects of specific amino acid substitutions on protein function.

Mechanism of Action

5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide reacts with cysteine residues in proteins through a thiol-disulfide exchange reaction, resulting in the formation of a covalent bond between the 5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide molecule and the cysteine residue. This reaction can lead to changes in protein structure and function, depending on the location and nature of the modified cysteine residue.
Biochemical and Physiological Effects:
5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide can have a range of biochemical and physiological effects depending on the specific protein being studied and the location of the modified cysteine residue. 5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide modification can affect protein stability, activity, and ligand binding, among other things. In some cases, 5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide modification can lead to irreversible protein inactivation or aggregation.

Advantages and Limitations for Lab Experiments

5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide has several advantages for lab experiments, including its ability to modify cysteine residues in a site-specific manner, its relatively small size, and its stability in aqueous solutions. However, 5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide also has several limitations, including its potential for non-specific modification of other amino acids, its potential for toxicity at high concentrations, and its limited solubility in some solvents.

Future Directions

There are several future directions for 5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide research, including the development of new methods for site-specific protein modification, the use of 5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide in drug discovery and development, and the application of 5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide to the study of protein-protein interactions. Additionally, there is a need for further research on the safety and toxicity of 5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide, particularly in vivo.

Synthesis Methods

5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide can be synthesized by reacting 2-chloroethyl methyl sulfide with 2-aminothiophene-3-carboxylic acid, followed by oxidation with hydrogen peroxide and sulfonation with chlorosulfonic acid. The final product is purified by recrystallization from water. The purity of 5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide is typically determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).

properties

CAS RN

122267-01-0

Product Name

5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide

Molecular Formula

C10H14N2O3S4

Molecular Weight

338.5 g/mol

IUPAC Name

2-[(2-methylsulfinylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide

InChI

InChI=1S/C10H14N2O3S4/c1-18(13)3-2-12-6-8-4-7-5-9(19(11,14)15)17-10(7)16-8/h4-5,12H,2-3,6H2,1H3,(H2,11,14,15)

InChI Key

ZGIWQKYVOKNSLO-UHFFFAOYSA-N

SMILES

CS(=O)CCNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N

Canonical SMILES

CS(=O)CCNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N

Origin of Product

United States

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